4-Phenyl-2-propionamidotetralin (4-P-PDOT) is a synthetic compound widely employed in scientific research as a selective antagonist of the melatonin receptor subtype MT2 [, , , ]. This selectivity makes it a valuable tool for investigating the specific roles of the MT2 receptor in various physiological processes [, , , ].
Several methods have been developed for the synthesis of 4-P-PDOT, with a focus on achieving high yield and diastereoselectivity. One approach involves the conversion of 4-phenyl-2-tetralone to an enamide, followed by diastereoselective reduction, yielding cis-4-P-PDOT with good yield []. Deuterated reagents can be used to explore the mechanism of this reduction step []. Another method utilizes the optical resolution of (±)-4-phenyl-2-tetralone with (S)-mandelamide as a resolving agent []. This procedure leads to the formation of four diastereomeric dihydronaphtalene-spiro-oxazolidin-4-ones. Acidic cleavage of these individual spiro diastereomers then yields enantiopure (R)- or (S)-4-phenyl-2-tetralone, which can be further converted into the desired 4-P-PDOT enantiomer using stereoselective reactions [].
4-P-PDOT exists as cis and trans isomers, with the cis isomer displaying higher affinity for the MT2 receptor [, ]. Conformational analysis using molecular dynamics simulations and NMR data suggests that the (2S,4S)-cis isomer adopts an energetically favored conformation that fulfills the requirements of a pharmacophore model for nonselective melatonin receptor agonists []. In contrast, the (2R,4S)-trans isomer exhibits a less favorable conformation []. This difference in conformational preference contributes to the observed selectivity of 4-P-PDOT for the MT2 receptor.
Catalytic hydrogenation of the enamide N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide (2a) using palladium on carbon has been reported as an efficient and diastereoselective approach for synthesizing cis-4-P-PDOT and its 8-methoxy analog []. This method achieves a high diastereomeric ratio (dr > 95%) []. Additionally, homogeneous asymmetric hydrogenation of racemic 2a, catalyzed by rhodium or ruthenium complexes with chiral phosphine ligands, has also been explored []. Notably, using chiral Rh-Josiphos as a catalyst provides the best enantioselectivity for both diastereomers [].
4-P-PDOT exerts its effects by selectively binding to the MT2 melatonin receptor, a G protein-coupled receptor, and blocking the binding of melatonin [, , , ]. By antagonizing the MT2 receptor, 4-P-PDOT inhibits the activation of downstream signaling pathways typically triggered by melatonin, enabling researchers to dissect the specific contributions of MT2 receptor signaling in various biological contexts [, , , ].
CAS No.: 50723-80-3
CAS No.: 15106-57-7
CAS No.: 478-29-5
CAS No.: 30868-27-0
CAS No.: 36846-64-7
CAS No.: 23731-39-7